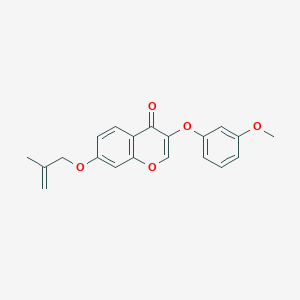

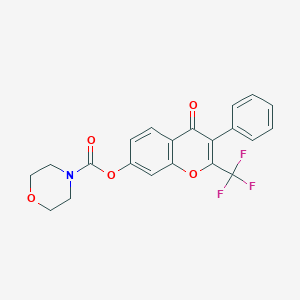

![molecular formula C13H9IN2 B492966 2-(4-Iodophenyl)imidazo[1,2-a]pyridine CAS No. 214958-27-7](/img/structure/B492966.png)

2-(4-Iodophenyl)imidazo[1,2-a]pyridine

Descripción general

Descripción

“2-(4-Iodophenyl)imidazo[1,2-a]pyridine” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis of “2-(4-Iodophenyl)imidazo[1,2-a]pyridine” involves the treatment of 2-(4-iodophenyl)imidazo[1,2-a]pyridine with sodium methanesulfinate in the presence of CuI and D-glucosamine in DMSO-H2O at 120°C for 24 hours, resulting in the synthesis of zolimidine .Molecular Structure Analysis

The molecular formula of “2-(4-Iodophenyl)imidazo[1,2-a]pyridine” is C13H9IN2 . The structure of imidazo[1,2-a]pyridines is recognized as a fused bicyclic 5–6 heterocycles .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization . These reactions can be facilitated through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

The average mass of “2-(4-Iodophenyl)imidazo[1,2-a]pyridine” is 320.128 Da, and its monoisotopic mass is 319.981018 Da .Aplicaciones Científicas De Investigación

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives, including 2-(4-Iodophenyl)imidazo[1,2-a]pyridine, have shown great potential in the development of optoelectronic devices. These compounds are utilized for their luminescent properties, which are essential in creating components like light-emitting diodes (LEDs), photodetectors, and solar cells .

Sensors

The unique structural characteristics of these compounds make them suitable for use in chemical sensors. They can be designed to detect specific ions or molecules, making them valuable in environmental monitoring and diagnostic applications .

Anti-Cancer Drugs

Research has indicated that imidazo[1,2-a]pyridine derivatives can be effective in the pharmaceutical field, particularly as anti-cancer agents. Their ability to interact with various biological targets makes them promising candidates for drug development .

Confocal Microscopy and Imaging

These compounds are also used as emitters in confocal microscopy and imaging techniques. Their fluorescent properties enhance the contrast and resolution of images, which is crucial in biological and medical research .

Medicinal Chemistry

In medicinal chemistry, these derivatives serve as scaffolds for developing new therapeutic agents due to their favorable interaction with biological systems .

Material Science

The structural character of imidazo[1,2-a]pyridine derivatives lends itself to applications in material science. They can be incorporated into various materials to enhance their properties or to create new materials with desired functionalities .

Bioimaging

Fluorophores derived from imidazo[1,2-a]pyridine compounds are used in bioimaging to visualize cellular processes and structures with high specificity and sensitivity .

Coordination Complexes

These compounds act as ligands for coordination complexes, which have a wide range of applications including catalysis, magnetic materials, and therapeutic agents .

Mecanismo De Acción

Target of Action

The primary target of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine is the KRAS G12C . KRAS G12C is a common mutation in various types of cancer, and inhibiting this target can potentially lead to anticancer effects .

Mode of Action

2-(4-Iodophenyl)imidazo[1,2-a]pyridine interacts with its target, KRAS G12C, through a covalent bond . This interaction results in the inhibition of KRAS G12C, which can lead to anticancer effects .

Biochemical Pathways

It is known that the compound inhibits kras g12c, which plays a crucial role in cell proliferation and survival . Therefore, the inhibition of this target can potentially affect various downstream pathways related to cell growth and survival.

Pharmacokinetics

The compound’s potential as a covalent inhibitor suggests that it may have good bioavailability .

Result of Action

The inhibition of KRAS G12C by 2-(4-Iodophenyl)imidazo[1,2-a]pyridine can lead to anticancer effects . In particular, the compound has been found to be a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .

Safety and Hazards

While specific safety and hazard information for “2-(4-Iodophenyl)imidazo[1,2-a]pyridine” is not available in the retrieved papers, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the chemical in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar chemicals .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-iodophenyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUIIVQPNYNNGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Iodophenyl)imidazo[1,2-a]pyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

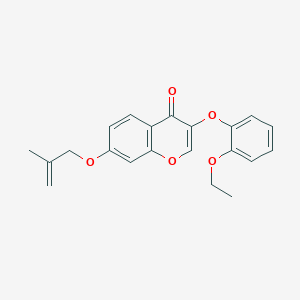

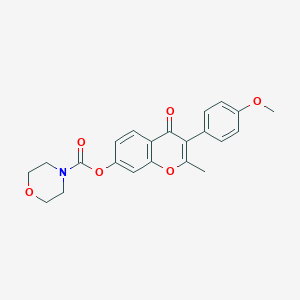

![1-[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline](/img/structure/B492883.png)

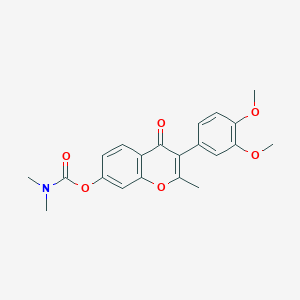

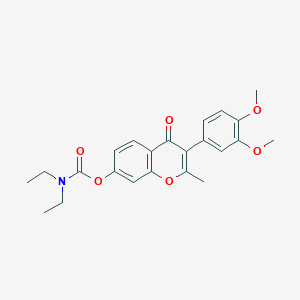

![Ethyl 4-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B492884.png)

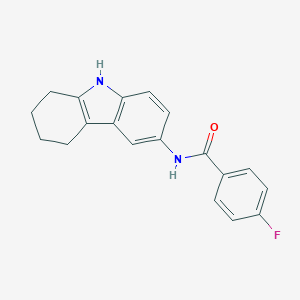

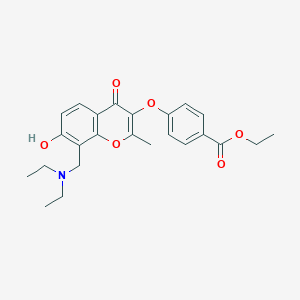

![N-(3,5-dimethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B492885.png)

![3-(2-ethoxyphenoxy)-7-[(3-methyl-2-butenyl)oxy]-4H-chromen-4-one](/img/structure/B492888.png)

![propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B492901.png)

![N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B492904.png)